molecular formula C4H10N2O2 B108235 3-(Methylnitrosoamino)-1-propanol CAS No. 70415-59-7

3-(Methylnitrosoamino)-1-propanol

Cat. No.: B108235
CAS No.: 70415-59-7
M. Wt: 118.13 g/mol
InChI Key: DNPICXVYNIZRFB-UHFFFAOYSA-N
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Description

3-(Methylnitrosoamino)-1-propanol (CAS 70415-59-7) is a chemical compound with the molecular formula C₄H₁₀N₂O₂ and a molecular weight of 118.1344 g/mol . This compound is primarily used as a valuable analytical standard and a key intermediate in research and development, particularly in the pharmaceutical sector . It serves as a crucial reference material in High-Performance Liquid Chromatography (HPLC) for method development and quantification, helping researchers identify and measure related compounds . Chemically, it is classified as an N-nitroso derivative. N-nitroso compounds are a significant class of impurities monitored in the pharmaceutical industry due to potential genotoxicity. Thus, this compound is an essential standard for analytical laboratories focused on impurity identification, method validation, and ensuring drug safety . As a hazardous compound, it must be handled with appropriate safety precautions. For safe handling and detailed hazard information, please refer to the corresponding Material Safety Data Sheet (MSDS) . The product should be stored under refrigerated conditions (2-8°C) to ensure long-term stability . This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-hydroxypropyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-6(5-8)3-2-4-7/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPICXVYNIZRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021046
Record name N-Nitrosomethyl-(3-hydroxypropyl) amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70415-59-7
Record name N-Nitrosomethyl-(3-hydroxypropyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070415597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosomethyl-(3-hydroxypropyl) amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(METHYLNITROSOAMINO)-1-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56QNL2R2JN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Reactivity

Established Synthetic Routes for 3-(Methylnitrosoamino)-1-propanol

The primary and most established method for the synthesis of this compound involves the N-nitrosation of its secondary amine precursor. This approach is a cornerstone in the synthesis of a wide array of N-nitrosamines.

Precursor-Based Synthesis Approaches

The direct precursor for the synthesis of this compound is 3-Methylamino-1-propanol . This precursor contains the necessary secondary amine functionality that is susceptible to electrophilic attack by a nitrosating agent. The fundamental reaction involves the conversion of the N-H bond in the secondary amine to an N-N=O bond.

A common and widely employed nitrosating agent for this transformation is nitrous acid (HNO₂), which is typically generated in situ from the reaction of an alkali metal nitrite (B80452), such as **sodium nitrite (NaNO₂) **, with a strong acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is generally performed in an aqueous medium at reduced temperatures to control the exothermic nature of the reaction and to minimize potential side reactions.

Alternative nitrosating agents can also be utilized, offering different reactivity profiles and potentially milder reaction conditions. These include:

tert-Butyl nitrite (TBN) : This reagent can effect N-nitrosation under non-aqueous, and often solvent-free, metal- and acid-free conditions, which can be advantageous for substrates sensitive to acidic environments. acs.org

Dinitrogen tetroxide (N₂O₄) : Often supported on a solid matrix like cross-linked polyvinylpyrrolidone (B124986) (PVP), N₂O₄ provides a heterogeneous and selective method for N-nitrosation. nih.gov

N-Nitrososulfonamides : These can act as transnitrosating agents, transferring a nitroso group to a secondary amine under mild conditions. scilit.com

The general synthetic scheme is presented below:

Scheme 1: General synthesis of this compound via N-nitrosation of 3-Methylamino-1-propanol.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of several reaction parameters. While specific yield data for this exact compound is not extensively reported in readily available literature, the optimization principles for N-nitrosation of secondary amines are well-established.

Key parameters for optimization include:

pH : When using the sodium nitrite/acid method, maintaining an acidic pH (typically between 3 and 4) is crucial for the formation of the active nitrosating species.

Temperature : The reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of nitrous acid and to control the reaction rate, thereby minimizing the formation of byproducts.

Stoichiometry : The molar ratio of the amine precursor to the nitrosating agent is a critical factor. A slight excess of the nitrosating agent is often used to ensure complete conversion of the secondary amine.

Solvent : The choice of solvent can influence the solubility of the reactants and the stability of the nitrosating agent. For methods not using aqueous acid, solvents like dichloromethane (B109758) are common. mdpi.com

The table below summarizes typical conditions for the N-nitrosation of secondary amines, which are applicable to the synthesis of this compound.

Nitrosating AgentTypical Solvent(s)Typical TemperatureKey Considerations
Sodium Nitrite / AcidWater0 - 5 °CRequires careful pH control.
tert-Butyl Nitrite (TBN)Dichloromethane or Solvent-freeRoom TemperatureOffers mild, acid-free conditions. acs.org
N₂O₄ on PVPDichloromethaneRoom TemperatureHeterogeneous conditions allow for easy work-up. nih.gov

Chemical Transformations and Derivative Formation

The reactivity of this compound is governed by the two primary functional groups present in the molecule: the N-nitrosamino group and the terminal hydroxyl group. This allows for a range of chemical transformations to produce various derivatives.

Oxidative Reactions and Corresponding Products

The oxidation of this compound can occur at either the nitrogen center or the carbon atoms.

Oxidation of the Nitrosamino Group : Treatment with strong oxidizing agents, such as peroxytrifluoroacetic acid, can lead to the formation of the corresponding nitramine, N-(3-hydroxypropyl)-N-methylnitramine . acs.org

Metabolic Oxidation : In biological systems, cytochrome P450 enzymes can catalyze the oxidation of N-nitrosamines. nih.gov For this compound, this can occur at the carbon alpha to the N-nitroso group. Oxidation of the methyl group would lead to an unstable intermediate that decomposes. Oxidation at the methylene (B1212753) group adjacent to the nitrogen can also occur. Furthermore, oxidation of the terminal alcohol group can lead to the corresponding aldehyde and subsequently to the carboxylic acid, N-nitroso-N-methyl-3-aminopropanoic acid . The metabolic oxidation of the closely related N-nitrosodiethanolamine has been shown to produce glycolaldehyde. acs.org

The potential oxidative products are summarized in the table below.

Reaction TypeOxidizing Agent/SystemPotential Product(s)
Chemical OxidationPeroxytrifluoroacetic acidN-(3-hydroxypropyl)-N-methylnitramine
Enzymatic/Metabolic OxidationCytochrome P450 enzymesN-nitroso-N-methyl-3-aminopropanoic acid

Reductive Transformations and Corresponding Products

The N-nitroso group is susceptible to reduction by various reagents, leading to two main types of products: the corresponding hydrazine (B178648) or the parent secondary amine through reductive cleavage.

Reduction to Hydrazine : The reduction of N-nitrosamines to 1,1-disubstituted hydrazines is a well-established transformation. acs.org Common reducing agents for this purpose include zinc dust in acetic acid or lithium aluminum hydride (LiAlH₄). acs.orgumich.edu Applying these methods to this compound would yield 1-methyl-1-(3-hydroxypropyl)hydrazine .

Reductive Cleavage (Denitrosation) : Under certain reductive conditions, particularly with catalytic hydrogenation (e.g., using a palladium or nickel catalyst with H₂), the N-N bond can be cleaved, regenerating the parent secondary amine. nih.gov In this case, the product would be 3-Methylamino-1-propanol .

The table below outlines the products of reductive transformations.

Reducing Agent/SystemProduct(s)
Zinc / Acetic Acid1-Methyl-1-(3-hydroxypropyl)hydrazine
Lithium Aluminum Hydride (LiAlH₄)1-Methyl-1-(3-hydroxypropyl)hydrazine umich.edu
Catalytic Hydrogenation (e.g., Pd/C, H₂)3-Methylamino-1-propanol nih.gov

Investigation of Substitution Reactions

The terminal hydroxyl group of this compound can undergo substitution reactions typical of primary alcohols. However, the reaction conditions must be chosen carefully to avoid unintended reactions with the nitrosamino group.

Esterification : The hydroxyl group can be converted to an ester through reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, reaction with acetyl chloride would yield 3-(methylnitrosoamino)propyl acetate .

Conversion to Alkyl Halide : Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen, although the acidic byproducts of these reactions could potentially affect the stability of the nitrosamino group. youtube.com

It is important to note that the N-nitroso group itself can act as a directing group in certain metal-catalyzed C-H activation reactions, leading to substitution on the alkyl chain, though this is more commonly studied in N-nitrosoanilines. nih.gov

Degradation Pathways and Product Characterization

The degradation of this compound is a critical area of research, particularly concerning its stability in industrial applications where elevated temperatures are common. nih.gov Understanding the mechanisms of its breakdown and the identity of the resulting products is essential for process optimization and environmental safety.

Mechanisms of Thermal Degradation

While specific, detailed mechanistic studies on the thermal degradation of pure this compound are not extensively documented in publicly available literature, the degradation pathways can be inferred from the general behavior of N-nitrosamines under thermal stress. The thermal decomposition of N-nitrosamines is known to be influenced by factors such as temperature and the chemical environment. ccsnorway.comaiche.org For many N-nitrosamines, thermal decomposition can proceed via homolytic cleavage of the N-N bond. ntnu.no The stability of the resulting radicals can influence the subsequent reaction pathways.

In the context of amine-based carbon capture systems, where this compound can be formed, thermal degradation is a significant consideration in the stripper unit, which operates at high temperatures. ccsnorway.com The decomposition of nitrosamines in such environments is complex and can be catalyzed by other components present in the solvent mixture. aiche.org Research on various nitrosamines has shown that the decomposition rate is highly dependent on temperature, with activation energies for some nitrosamines being approximately 100 kJ/mol. aiche.org

Identification and Characterization of Degradation Products

Studies on the degradation of amine blends used in CO2 capture have identified several degradation products, some of which are relevant to the breakdown of this compound. In thermal degradation experiments of blends containing 3-amino-1-propanol (a precursor to this compound), a variety of degradation products have been characterized. These include smaller amines, aldehydes, and other nitrogenous compounds. acs.org

In experiments simulating the conditions of a desorber in a CO2 capture plant (135 °C), a number of volatile and non-volatile degradation products have been identified in the solvent and condensate samples. nih.govacs.org While not all are direct products of this compound itself, they provide insight into the types of molecules that can be formed under such conditions.

A safety data sheet for the related compound 3-Methylamino-1-propanol indicates that hazardous decomposition products from thermal breakdown can include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). fishersci.com Although this is for a precursor, it suggests potential fragmentation patterns under high heat.

The following table summarizes some of the degradation products identified in studies involving the degradation of amine solutions that could potentially form from or alongside this compound.

Factors Influencing Compound Stability and Degradation Kinetics

The stability of this compound and its rate of degradation are influenced by several key factors, with temperature being the most prominent.

Temperature: As with most chemical reactions, the rate of thermal degradation of N-nitrosamines increases with temperature. irb.hr Experiments on related N-nitrosamines have demonstrated a clear Arrhenius temperature dependence, indicating that higher temperatures in industrial processes like amine scrubbing will lead to accelerated decomposition. researchgate.net

pH: The pH of the solution can significantly affect the stability of N-nitrosamines. For some cyclic nitrosamines, the decay rate increases with pH in alkaline conditions, while for straight-chain nitrosamines, the rate can decrease with increasing pH. ccsnorway.com

Presence of Other Chemical Species: In industrial settings, this compound is often part of a complex chemical mixture. The presence of other amines, CO2, and metal ions can influence its stability. nih.gov For instance, the presence of a parent amine can catalyze the decomposition of some nitrosamines. aiche.org Conversely, the presence of CO2 has been noted in thermal degradation experiments of amine blends. nih.gov

The following table outlines the key factors that have been shown to influence the stability and degradation kinetics of N-nitrosamines, which are applicable to this compound.

Metabolic Pathways and Biotransformation Mechanisms

Enzymatic Biotransformation Processes

The initial steps in the metabolism of 3-(Methylnitrosoamino)-1-propanol are anticipated to be catalyzed by various enzyme systems, primarily the Cytochrome P450 superfamily. These reactions are pivotal as they can lead to either detoxification or metabolic activation to reactive species.

Cytochrome P450-Mediated Alpha-Hydroxylation

Alpha-hydroxylation is a critical metabolic activation pathway for many N-nitrosamines, typically leading to the formation of unstable α-hydroxy derivatives that can ultimately generate alkylating agents. However, β-hydroxynitrosamines such as this compound appear to be relatively resistant to this metabolic route. nih.gov Studies on other long-chain nitrosamines have implicated specific cytochrome P450 isozymes in their α-hydroxylation. For instance, CYP2B1 has been shown to effectively catalyze the α-hydroxylation of N-nitrosodipropylamine and N-nitrosodibutylamine. nih.gov While direct evidence for this compound is lacking, it is plausible that similar isozymes could play a minor role in any potential α-hydroxylation of this compound.

In the case of the related compound N-nitroso-beta-hydroxypropylpropylamine (NHPPA), which shares the β-hydroxypropyl structure, its metabolism provides a valuable model. The oxidation of NHPPA is a key step, and research has identified specific P450 enzymes involved.

Enzyme/SystemSubstrateProductActivity
Rat Liver P450 2B1NHPPANOPPA16.5 ± 3.1 pmol/pmol P450/h
Rabbit Liver P450 2E1NHPPANOPPA20.0 ± 4.4 pmol/pmol P450/h
Rat Liver Cytosol (NAD+ dependent)NHPPANOPPA13.7 ± 3.0 pmol/min/mg protein
Rat Liver Microsomes (non-treated)NHPPANOPPA95.6 ± 16.5 pmol/min/mg protein
Data sourced from studies on N-nitroso-beta-hydroxypropylpropylamine (NHPPA) metabolism, a structural analog of this compound. nih.gov

Formation of Reactive Electrophilic Intermediates

The metabolic activation of nitrosamines leads to the formation of highly reactive electrophilic intermediates that can interact with cellular macromolecules. For β-hydroxynitrosamines, an alternative activation pathway to α-hydroxylation involves the oxidation of the β-hydroxyl group to a carbonyl group. nih.gov This oxidation can result in the formation of electrophilic species. nih.gov

In the metabolism of N-nitrosodi-n-propylamine (NDPA), a sequential oxidation pathway is proposed. This involves an initial hydroxylation to form N-nitroso-beta-hydroxypropylpropylamine (NHPPA), which is then oxidized to N-nitroso-beta-oxopropylpropylamine (NOPPA). A subsequent P450-mediated depropylation of NOPPA is thought to yield a β-oxopropyldiazotate, which can non-enzymatically decompose to a methylating agent. nih.gov This pathway highlights the generation of reactive intermediates following the initial oxidation of the hydroxyl group.

Processive Oxidation Leading to Nitrosamide Formation

Processive oxidation, where a substrate undergoes multiple sequential oxidation steps within the same enzyme active site without dissociating, has been observed for some nitrosamines. dntb.gov.ua For instance, cytochrome P450 2E1 can oxidize N-nitrosodimethylamine (DMN) and N-nitrosodiethylamine (DEN) not only to aldehydes but further to carboxylic acids in a processive manner. dntb.gov.ua While there is no direct evidence of processive oxidation leading to nitrosamide formation from this compound, the chemical structure of nitrosamides suggests they could potentially be formed through enzymatic oxidation pathways. Nitrosamides are generally unstable at physiological pH. sci-hub.se

Generation of Hydroxymethyl Metabolites

The α-hydroxylation of the N-methyl group of a nitrosamine (B1359907) would lead to the formation of a hydroxymethyl metabolite. This initial metabolite is typically unstable and spontaneously decomposes. For example, the α-methyl hydroxylation of N-nitrosodimethylamine (NDMA) results in α-hydroxyNDMA, which then breaks down to generate formaldehyde (B43269) and a methyl diazohydroxide. nih.gov Given that β-hydroxynitrosamines are poor substrates for α-hydroxylation, the generation of hydroxymethyl metabolites from this compound via this pathway is expected to be a minor route. nih.gov

Subsequent Metabolic Conversions

Following the initial enzymatic transformations, the resulting metabolites of this compound can undergo further conjugation reactions, which generally facilitate their excretion from the body.

Glucuronidation and Other Conjugation Reactions

Glucuronidation is a major detoxification pathway for many xenobiotics, including certain nitrosamines and their metabolites. This process involves the conjugation of the substrate with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), making the compound more water-soluble and readily excretable.

For the tobacco-specific nitrosamine metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which also possesses a hydroxyl group, glucuronidation is a significant metabolic route. researchgate.net Studies have shown that both N-glucuronidation and O-glucuronidation of NNAL occur. researchgate.net The UGT2B10 enzyme has been identified as a key player in the N-glucuronidation of NNAL and other tobacco-specific nitrosamines. wsu.edu

Analysis of Isomer-Specific Metabolic Disposition

N-nitrosamines can exist as geometric isomers (E and Z) due to the restricted rotation around the N-N bond. Research on various nitrosamines has demonstrated that the spatial arrangement of the substituents significantly influences their metabolic fate. Studies on N-nitrosomethyl-N-n-pentylamine and N-nitroso-N-methyl-(2-oxopropyl)amine have shown that liver microsomes and hepatocytes can metabolize the E and Z isomers at different rates. nih.govresearchgate.net

For example, in the metabolism of N-nitrosomethyl-N-n-pentylamine by rat liver microsomes, the Vmax for formaldehyde production (indicating metabolism of the methyl group) was 2.2-fold higher for the Z isomer compared to the E isomer. nih.gov Conversely, the Vmax for valeraldehyde (B50692) formation (indicating metabolism of the pentyl group) was 2.0-fold lower for the Z isomer. nih.gov This demonstrates that the orientation of the nitroso group can profoundly affect which side of the molecule is preferentially metabolized.

While direct experimental data for this compound is not available, these findings strongly suggest that its E and Z isomers would also exhibit differential metabolic processing. The specific rates and products of metabolism would likely depend on the enzymatic preferences of the involved cytochrome P450 isoforms for each isomer.

Nitrosamine Isomer Metabolic Observation Reference
N-Nitrosomethyl-N-n-pentylamineZHigher Vmax for formaldehyde formation nih.gov
N-Nitrosomethyl-N-n-pentylamineELower Vmax for formaldehyde formation nih.gov
N-Nitroso-N-methyl-(2-oxopropyl)amineEPreferentially metabolized by rat hepatocytes researchgate.net
N-Nitroso-N-methyl-(2-oxopropyl)amineZNot efficiently metabolized by rat hepatocytes researchgate.net

Intracellular Molecular Targets and Pathway Interactions

The reactive metabolites generated during the biotransformation of nitrosamines are known to interact with various cellular components, leading to a cascade of downstream effects. These interactions are central to the mechanisms of toxicity associated with this class of compounds.

Interaction with Cellular Macromolecules (e.g., Proteins)

The electrophilic species produced from the metabolic activation of nitrosamines can covalently bind to nucleophilic sites on cellular macromolecules, including proteins. nih.gov This formation of protein adducts can alter protein structure and function, disrupting normal cellular processes.

While specific protein targets of this compound have not been identified, studies with other nitrosamines have shown that they can form adducts with various proteins. nih.gov This interaction can lead to enzyme inhibition, disruption of signaling pathways, and impairment of cellular defense mechanisms. The consequences of such protein modifications are an area of active investigation in understanding the full toxicological profile of nitrosamines.

Mechanisms of Oxidative Stress Induction

A significant mechanism of nitrosamine-induced cellular damage is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. nih.govnih.gov This occurs when the production of ROS overwhelms the cell's antioxidant defense systems.

The metabolic activation of nitrosamines by cytochrome P450 enzymes can become uncoupled, leading to the release of superoxide (B77818) anions and hydrogen peroxide. nih.gov Furthermore, studies using electron spin resonance spectroscopy have demonstrated that various nitrosamines can lead to the formation of both carbon-centered and nitrogen-centered radicals. nih.gov These radicals can then react with molecular oxygen to generate further ROS.

The resulting oxidative stress can damage all major classes of biological molecules. This includes lipid peroxidation, where ROS attack lipids in cell membranes, leading to loss of membrane integrity, and oxidative damage to proteins and DNA. nih.gov The cellular response to nitrosamine-induced oxidative stress often involves the activation of signaling pathways related to apoptosis, cell cycle arrest, and DNA repair. nih.gov

Mechanism Description Consequence Reference
Uncoupling of CYP450 cycleInefficient transfer of electrons during metabolism releases ROS.Increased cellular levels of superoxide and hydrogen peroxide. nih.gov
Radical FormationMetabolic intermediates form carbon-centered and nitrogen-centered radicals.Propagation of radical chain reactions and further ROS generation. nih.gov
Macromolecule DamageROS attack and modify lipids, proteins, and DNA.Lipid peroxidation, protein dysfunction, and DNA lesions. nih.gov

Molecular Mechanisms of Genotoxicity and Deoxyribonucleic Acid Interaction

Deoxyribonucleic Acid Adduct Formation

The formation of DNA adducts is the principal mechanism by which N-nitrosamines exert their genotoxic effects. These adducts are covalent modifications to the DNA molecule that can disrupt its normal function, leading to mutations during DNA replication or transcription if not repaired. cas.cz The process begins with metabolic activation, typically catalyzed by cytochrome P450 (CYP) enzymes, which convert the parent nitrosamine (B1359907) into a highly reactive alkylating agent. nih.gov

N-nitrosamines are classified as pro-carcinogens, meaning they require metabolic activation to exert their carcinogenic effects. nih.gov The key activation step is the enzymatic α-hydroxylation of the carbon atom adjacent to the N-nitroso group. nih.govnih.gov For 3-(Methylnitrosoamino)-1-propanol, this can occur at either the methyl group or the methylene (B1212753) group of the propanol (B110389) chain.

This α-hydroxylation results in unstable intermediates that spontaneously decompose to form highly reactive electrophiles, specifically diazonium ions. nih.gov These intermediates are potent alkylating agents that can attack nucleophilic centers on DNA bases (such as nitrogen and oxygen atoms) and the DNA phosphodiester backbone. escholarship.org This process of DNA alkylation results in the formation of various DNA adducts, which are considered a crucial step in the initiation of cancer. nih.govnih.gov The specific types of adducts formed and their distribution within the genome are dependent on the structure of the parent nitrosamine.

Pyridyloxobutyl (POB) and pyridylhydroxybutyl (PHB) DNA adducts are characteristic of the metabolic activation of tobacco-specific nitrosamines such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). nih.govnih.gov The formation of these adducts is entirely dependent on the presence of the pyridine (B92270) ring in the molecular structure of NNK and NNAL.

The compound this compound lacks a pyridine ring and therefore cannot be metabolically activated to form POB or PHB DNA adducts. The alkylating species derived from this compound would be a methyl diazonium ion and a 3-hydroxypropyl diazonium ion.

For context, in studies involving NNK and NNAL, α-hydroxylation leads to the formation of a pyridyloxobutylating agent or a pyridylhydroxybutylating agent, which then reacts with DNA. nih.govnih.gov Several POB and PHB adducts have been identified and quantified in animal models, including modifications at the O⁶ and N7 positions of guanine, and the O² position of thymine (B56734) and cytosine. cas.cznih.govnih.gov

Examples of POB and PHB adducts identified in tissues of rats treated with NNK or NNAL include:

O²-[4-(3-Pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) nih.govresearchgate.net

7-[4-(3-Pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua) nih.govnih.gov

O⁶-[4-oxo-4-(3-pyridyl)butyl]guanine (O⁶-pobG) nih.govcapes.gov.br

O²-[4-(3-pyridyl)-4-hydroxybut-1-yl]thymidine (O²-PHB-dThd) nih.govresearchgate.net

7-[4-(3-pyridyl)-4-hydroxybut-1-yl]guanine (7-PHB-Gua) researchgate.net

Metabolic activation of this compound via α-hydroxylation of its N-methyl group is expected to produce two key reactive species: a methyldiazonium ion and formaldehyde (B43269). nih.govumn.edu This makes the compound a potential "bident carcinogen," capable of damaging DNA through two distinct chemical intermediates formed simultaneously. nih.gov

Methyl DNA Adducts: The methyldiazonium ion is a powerful methylating agent that reacts with DNA to form various methylated base adducts. capes.gov.brnih.gov Prominent among these are 7-methylguanine (B141273) (7-mG), O⁶-methylguanine (O⁶-mG), and 3-methyladenine (B1666300) (3-mA). nih.govnih.gov While 7-mG is often the most abundant adduct, the miscoding lesion O⁶-mG is considered particularly pro-mutagenic as it can lead to G:C to A:T transition mutations during DNA replication. nih.gov

Formaldehyde DNA Adducts: The formaldehyde released during the decomposition of the α-hydroxymethyl intermediate can also react with DNA. nih.govumn.edu Formaldehyde is known to form hydroxymethyl adducts with the exocyclic amino groups of deoxyadenosine (B7792050) (dAdo), deoxycytidine (dCyd), and deoxyguanosine (dGuo). nih.govnih.gov These initial adducts can be unstable but can also react further to form more stable methylene cross-links between two nucleobases. nih.govumn.edu Studies using stable precursors of metabolically activated nitrosamines like NNK and NNAL have provided convincing evidence for the formation of the following formaldehyde-induced lesions: nih.gov

N⁶-hydroxymethyl-dAdo

N⁴-hydroxymethyl-dCyd

N²-hydroxymethyl-dGuo

di-(N⁶-deoxyadenosyl)methane (dAdo-CH₂-dAdo)

(N⁶-deoxyadenosyl-N²-deoxyguanosyl)methane (dAdo-CH₂-dGuo)

di-(N²-deoxyguanosyl)methane (dGuo-CH₂-dGuo)

In addition to reacting with the bases, the electrophilic diazonium ions generated from nitrosamine metabolism can alkylate the non-bonding oxygen atoms of the internucleoside phosphodiester linkages in the DNA backbone. escholarship.orgnih.gov This reaction forms DNA phosphotriesters, which neutralize the negative charge of the phosphate (B84403) group and can alter the conformation and binding properties of DNA. nih.gov

For a compound like this compound, two types of phosphate adducts are expected:

Methyl DNA phosphate adducts: Formed from the methyldiazonium ion.

Hydroxypropyl DNA phosphate adducts: Formed from the 3-hydroxypropyl-diazonium ion generated after α-hydroxylation of the propanol moiety.

Studies on the related nitrosamine NNAL have demonstrated the formation of both methyl and pyridylhydroxybutyl (PHB) DNA phosphate adducts. nih.govnih.gov These phosphate adducts can be a significant portion of the total DNA damage. In rats treated with (R)-NNAL, pyridylhydroxybutyl phosphate adducts accounted for 45-51% of the total measured DNA adducts in the lung. nih.gov A wide array of methyl DNA phosphate adducts have been identified, with ApMeT, GpMeT, and ApMeC being among the most prominent in rats treated with (R)-NNAL. nih.gov

Quantitative analysis of DNA adducts in target tissues is crucial for understanding dose-response relationships and mechanisms of carcinogenesis. Such studies typically employ sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov While specific quantitative data for this compound is not available, data from studies on NNK and NNAL provide a framework for the types of assessments performed.

Adduct levels are often measured in units of moles of adduct per mole of normal nucleotide or femtomoles per milligram of DNA. In studies with F-344 rats treated chronically with NNK, total POB-DNA adduct levels were found to be higher in the lung than in the liver. nih.gov

The tables below, derived from studies on the tobacco-specific nitrosamines NNK and NNAL, illustrate the quantitative assessment of different types of DNA adducts in animal models.

Table 1: Levels of Pyridyloxobutyl (POB) DNA Adducts in Lung and Liver of F344 Rats Treated with NNK for 10 Weeks Data from Lao et al., 2007. nih.gov

Adduct Type Lung (fmol/mg DNA) Liver (fmol/mg DNA)
O²-POB-dThd 1000 ± 120 290 ± 40
7-POB-Gua 560 ± 70 250 ± 30
O⁶-POB-dGuo 3.5 ± 0.9 1.8 ± 0.3
O²-POB-dCyd 48 ± 6 12 ± 2

| Total | 1611.5 | 553.8 |

Table 2: Levels of Methyl and Pyridylhydroxybutyl (PHB) DNA Phosphate Adducts in Lung of F-344 Rats Treated with (R)-NNAL for 70 Weeks Data from Meng et al., 2017 nih.gov and Meng et al., 2019. nih.gov

Adduct Type Adduct Level (fmol/mg DNA)
PHB Phosphate Adducts
Total B₁p(PHB)B₂ ~6920
Methyl Phosphate Adducts
ApMeC 113 ± 15
GpMeT 196 ± 18

The persistence of a DNA adduct in a cell is a critical factor in its potential to cause mutations. Persistence is determined by the adduct's chemical stability and the rate at which it is removed by cellular DNA repair enzymes. nih.gov Different adducts are repaired by different pathways and with varying efficiencies.

For instance, O⁶-methylguanine is primarily repaired by the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT), which directly removes the methyl group. nih.gov In contrast, bulky adducts and some thymine adducts are often repaired by the nucleotide excision repair (NER) pathway. nih.gov

Studies have shown that DNA phosphate adducts can be significantly more persistent than some base adducts. In animals treated with methylating agents, the half-life of total methyl DNA phosphate adducts was estimated to be approximately 7 days, whereas O⁶-methylguanine levels can decrease more rapidly due to efficient repair by AGT. nih.gov The persistence of these charge-neutralizing phosphate adducts suggests they may contribute significantly to the long-term biological consequences of exposure to nitrosamines. nih.gov In rats treated with NNK, levels of certain DNA adducts in the lung were observed to decrease over a 70-week period, indicating the combined effect of metabolic clearance and DNA repair. nih.govexlibrisgroup.com

Deoxyribonucleic Acid Damage Induction

The interaction of this compound and its metabolites with DNA is a critical initiating event in its genotoxicity. This interaction leads to various forms of DNA lesions, which, if not properly repaired, can have severe cellular consequences.

Formation of Single- and Double-Strand Breaks

While specific studies on this compound's ability to directly induce single- and double-strand breaks are not extensively detailed in publicly available research, the genotoxic activity of related nitrosamines suggests that its metabolic activation can lead to reactive species capable of damaging the phosphodiester backbone of DNA. The formation of such breaks is a hallmark of many genotoxic agents and a significant threat to genomic integrity.

Identification of Alkali-Labile Sites

Induction of Chromosomal Aberrations

The clastogenic potential of a compound, or its ability to induce chromosomal aberrations, is a significant aspect of its genotoxicity. For many nitrosamines, metabolic activation is a prerequisite for observing such effects. Studies on various dialkylnitrosamines have shown that they can induce chromosomal aberrations in vitro, particularly in the presence of a metabolic activation system like the S9 mix derived from rat liver. nih.gov The incidence and type of these aberrations can vary depending on the experimental conditions, including incubation and recovery times. nih.gov While these findings provide a general framework, specific studies detailing the induction of chromosomal aberrations by this compound are not prominently documented.

Mutagenic Pathways and Consequences

The DNA damage induced by this compound can lead to permanent changes in the genetic code, a process known as mutagenesis. Understanding the pathways that lead to these mutations is crucial for assessing the compound's carcinogenic risk.

Mechanisms Leading to Genetic Mutations

The mutagenicity of N-nitroso compounds is intrinsically linked to their metabolic activation, which generates electrophilic species that can alkylate DNA. These alkylating agents can modify DNA bases, leading to the formation of various DNA adducts. Some of these adducts can be misrepaired or can cause DNA polymerases to insert incorrect bases during replication, resulting in point mutations or other genetic alterations. The specific types of mutations induced are often characteristic of the DNA adducts formed.

In Vitro and Theoretical Study Methodologies

In Vitro Experimental Models for Mechanistic Investigations

In vitro models are fundamental for dissecting the biological activities of 3-(Methylnitrosoamino)-1-propanol at the cellular and molecular levels. These systems allow for detailed mechanistic studies without the complexities of a whole organism.

To understand the direct chemical interaction between this compound or its metabolites and genetic material, cell-free systems are utilized. In this approach, purified Deoxyribonucleic Acid (DNA) is incubated directly with the compound. mdpi.comnih.govnih.gov This method helps determine if the compound can cause DNA damage, such as strand breaks or adduct formation, in the absence of cellular metabolic processes or repair mechanisms. mdpi.com Magnetic bead-based methods can be employed to efficiently isolate the cfDNA from incubation mixtures for subsequent analysis. google.comtakarabio.com The process often involves steps such as lysis, binding of DNA to the beads, washing to remove impurities, and finally, elution of the purified DNA. nih.gov

The liver is a primary site of metabolism for foreign compounds. Isolated hepatocytes, primary liver cells, serve as a crucial model for studying the metabolic transformation of this compound. nih.govnih.gov These cells retain many of the metabolic activities of the liver in vivo, including the enzymatic pathways responsible for activating or detoxifying chemicals. nih.govmdpi.com By incubating the compound with freshly isolated hepatocytes, researchers can identify the resulting metabolites and characterize the metabolic pathways involved. nih.govmdpi.com This is essential because the toxicity of many N-nitrosamines is dependent on their metabolic activation to reactive intermediates.

While isolated hepatocytes are highly relevant, metabolically competent cell lines offer a more readily available and standardized system for toxicological screening. Cell lines, such as those derived from liver (e.g., HepG2) or other tissues that express metabolic enzymes, can be used to assess the ability of this compound to induce DNA damage following metabolic activation. These cells are exposed to the compound, and various endpoints related to genotoxicity are measured. This approach allows for the investigation of DNA damage in a system that mimics the metabolic capabilities of key organs.

To quantify the extent of DNA damage induced by this compound, specific assays are employed.

Comet Assay (Single-Cell Gel Electrophoresis): This sensitive technique is used to detect DNA strand breaks in individual cells. metasystems-international.comcas.cznih.gov After treatment with the compound, cells are embedded in agarose gel, lysed, and subjected to electrophoresis. nih.gov Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." metasystems-international.comcas.cz The intensity and length of the tail are proportional to the amount of DNA damage. metasystems-international.com The alkaline version of the assay is particularly effective at detecting single-strand breaks and alkali-labile sites. nih.gov

Unscheduled Deoxyribonucleic Acid Synthesis (UDS) Test: The UDS assay measures DNA excision repair in response to DNA damage. nih.gov Non-dividing cells are treated with the test compound and a radiolabeled DNA precursor (e.g., tritiated thymidine). If the compound causes DNA damage, the cell's repair machinery will excise the damaged segment and synthesize a new one, incorporating the radiolabeled precursor. nih.govepa.gov The amount of incorporated radioactivity is quantified, providing a measure of DNA repair activity, which is an indirect indicator of initial DNA damage. nih.govnih.gov

Table 1: Comparison of Primary DNA Alteration Assays

AssayPrincipleEndpoint MeasuredKey Advantage
Comet Assay Electrophoretic migration of fragmented DNA from individual lysed cells. metasystems-international.comcas.czDNA strand breaks (single and double) and alkali-labile sites. nih.govnih.govHigh sensitivity for detecting DNA damage in single cells. cas.cz
UDS Test Incorporation of radiolabeled nucleosides during DNA excision repair. nih.govDNA repair synthesis as an indicator of genotoxic damage. nih.govepa.govMeasures a specific cellular response to DNA damage (repair). nih.gov

Beyond direct DNA damage, the broader cellular responses to this compound are evaluated to understand its cytotoxicity and effects on cell health.

Cell Proliferation Assays: These assays determine the effect of the compound on cell growth and division. researchgate.netresearchgate.net Methods include monitoring the incorporation of labeled DNA precursors, such as BrdU, or using fluorescent dyes like CFSE that are diluted with each cell division. sigmaaldrich.comnih.gov A reduction in proliferation can indicate a cytotoxic or cytostatic effect. biorxiv.org

Mitochondrial Dehydrogenase Activity Assays (e.g., MTT, XTT, WST-1): These are colorimetric assays that measure the metabolic activity of a cell population, which often correlates with cell viability. sigmaaldrich.comnih.gov Viable cells contain mitochondrial reductases that can convert tetrazolium salts (like MTT) into a colored formazan product. sigmaaldrich.com A decrease in the amount of colored product formed suggests a reduction in cell viability and metabolic activity, which can be a consequence of toxic insult. nih.gov

Table 2: Overview of Cellular Response Assays

Assay TypeSpecific Method ExamplePrincipleEndpoint
Cell Proliferation BrdU IncorporationMeasures the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle. sigmaaldrich.comnih.govRate of cell division.
Metabolic Activity / Viability MTT AssayEnzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. sigmaaldrich.comnih.govCell viability and metabolic activity.

In Silico and Computational Chemistry Approaches

Alongside experimental methods, theoretical approaches are increasingly used to predict the toxicological properties of N-nitrosamines. acs.org In silico and computational chemistry methods provide insights into the structure-activity relationships that govern the carcinogenic potential of these compounds. chemrxiv.orgresearchgate.net

Quantum chemical calculations, such as those using density functional theory (DFT), can model the metabolic activation of N-nitrosamines. acs.orgnih.gov These models calculate the energy profiles of reaction pathways, such as the initial α-hydroxylation step, which is critical for the formation of DNA-reactive species. nih.govacs.org By comparing the calculated reaction energies for this compound with those of well-characterized carcinogenic and non-carcinogenic nitrosamines, researchers can predict its likelihood of forming reactive intermediates that can lead to DNA alkylation and subsequent mutagenicity. acs.orgnih.gov These computational approaches are valuable for prioritizing chemicals for further toxicological testing and for understanding the electronic and steric factors that influence their biological activity. acs.org

Comparative Studies and Structural Analogues

Examination of Structural Analogues in Nitrosamine (B1359907) Research

Nitrosamine research relies heavily on comparing structurally similar compounds to predict behavior and toxicological profiles. For 3-(methylnitrosoamino)-1-propanol, key structural features include an acyclic N-nitrosamine core, a methyl group on one nitrogen atom, and a 3-hydroxypropyl group on the other. These features guide the selection of relevant analogues for comparative study.

Several well-researched nitrosamines serve as important structural analogues:

N-Nitrosodimethylamine (NDMA) is the simplest symmetrical dialkylnitrosamine and provides a baseline for understanding the metabolic activation of a methyl group attached to the nitrosamine function.

N-Nitrosomethylethylamine (NMEA) is an asymmetrical nitrosamine that offers insights into the differential metabolism of methyl versus ethyl groups.

N-Nitrosodiethanolamine (NDELA) is a crucial analogue due to the presence of hydroxyl groups on its alkyl chains. This structure helps in postulating the metabolic influence of the terminal alcohol on the propyl chain of this compound.

N'-Nitrosonornicotine (NNN) , a cyclic tobacco-specific nitrosamine, provides a more complex comparison. Its extensive metabolic studies, particularly regarding α-hydroxylation at different positions, offer a broader understanding of how cytochrome P450 enzymes interact with the atoms adjacent to the nitroso group. wikipedia.org

These analogues, sharing core functional groups but differing in alkyl chain length, symmetry, and the presence of other functional groups, form a robust basis for comparative analysis.

Table 1: Structural Comparison of this compound and Its Analogues
CompoundAlkyl Group 1Alkyl Group 2Key Structural Features
This compoundMethyl3-HydroxypropylAsymmetrical, Hydroxyl group
N-Nitrosodimethylamine (NDMA)MethylMethylSymmetrical, Simple alkyl
N-Nitrosomethylethylamine (NMEA)MethylEthylAsymmetrical, Simple alkyl
N-Nitrosodiethanolamine (NDELA)2-Hydroxyethyl2-HydroxyethylSymmetrical, Hydroxyl groups
N'-Nitrosonornicotine (NNN)Cyclic (Pyrrolidine ring)Cyclic, Asymmetrical

Comparative Analysis of Metabolic Pathways Across Related Compounds

The biological activity of most nitrosamines is dependent on metabolic activation, primarily initiated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net The principal activation pathway is α-hydroxylation, which involves the oxidation of the carbon atom immediately adjacent to the nitrosamine group. researchgate.netresearchgate.net This process generates an unstable α-hydroxynitrosamine, which spontaneously decomposes to form a highly reactive diazonium ion that can alkylate cellular macromolecules like DNA. researchgate.netmdpi.com

NDMA and NMEA : The metabolism of NDMA is catalyzed mainly by CYP2E1, leading to an unstable α-hydroxymethylnitrosamine. researchgate.netcdc.gov This intermediate decomposes to yield a methyldiazonium ion, which is a potent methylating agent. researchgate.net NMEA undergoes α-hydroxylation on either its methyl or ethyl group, producing both methyldiazonium and ethyldiazonium ions, respectively. nih.gov

NDELA : The metabolism of NDELA is more complex, involving both α-hydroxylation and β-oxidation pathways. acs.orgnih.gov α-hydroxylation of one of the hydroxyethyl chains is a required step for forming DNA adducts. acs.org Additionally, β-oxidation is a significant metabolic route for NDELA. nih.gov The presence of the hydroxyl group introduces alternative metabolic fates, including the formation of N-nitroso-N-(2-hydroxyethyl)carboxymethylamine and glucuronide conjugates. nih.gov

NNN : As a cyclic nitrosamine, NNN metabolism involves hydroxylation at the 2'- and 5'-positions of its pyrrolidine ring, both of which are α-carbons. wikipedia.orgnih.gov These pathways lead to the formation of intermediates that generate pyridyloxobutyl (POB)-DNA adducts. nih.govresearchgate.net

Based on these analogues, this compound is predicted to undergo α-hydroxylation of its methyl group, similar to NDMA and NMEA, which would generate a methyldiazonium ion. The 3-hydroxypropyl chain offers additional metabolic possibilities. While the carbon adjacent to the nitrogen is an α-carbon, the hydroxyl group at the terminal (gamma) position could influence metabolism, potentially leading to oxidation products along the propyl chain, analogous to the β-oxidation seen with NDELA.

Table 2: Primary Metabolic Pathways of this compound Analogues
CompoundPrimary Metabolic Pathway(s)Key Reactive Intermediate(s)Major Metabolites
NDMAα-HydroxylationMethyldiazonium ionFormaldehyde (B43269), Methylamine cdc.govnih.gov
NMEAα-Hydroxylation (on methyl or ethyl group)Methyldiazonium ion, Ethyldiazonium ionFormaldehyde, Acetaldehyde nih.gov
NDELAα-Hydroxylation, β-Oxidation2-Hydroxyethyldiazonium ionN-Nitroso-N-(2-hydroxyethyl)carboxymethylamine, NDELA-glucuronide nih.gov
NNN2'- and 5'-Hydroxylation (α-hydroxylation)Diazohydroxides4-Hydroxy-4-(3-pyridyl)butyric acid, 4-Oxo-4-(3-pyridyl)butyric acid acs.orgnih.gov

Comparative Profiling of Deoxyribonucleic Acid Adducts

The reactive diazonium ions generated during nitrosamine metabolism readily react with nucleophilic sites on DNA bases, forming covalent adducts. These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. researchgate.net

Methylating and Ethylating Analogues : NDMA is a well-established methylating agent, forming adducts such as N7-methylguanine (N7-MeG) and O6-methylguanine (O6-MeG). researchgate.netmdpi.comnih.gov O6-MeG is particularly significant due to its miscoding potential. NMEA can produce both methyl adducts and ethyl adducts, such as O²- and O⁴-ethylthymidine. nih.gov

Hydroxyethylating Analogues : NDELA and related compounds form hydroxyethyl adducts. Key adducts identified from NDELA exposure include O6-2-hydroxyethyldeoxyguanosine (OHEdG) and glyoxal-deoxyguanosine (gdG) adducts, the latter resulting from β-oxidation pathways. acs.org Studies have shown that DNA hydroxyethylation is considerably lower with NDELA compared to N-nitrosomethyl-2-hydroxyethylamine, indicating that molecular structure significantly impacts adduct formation efficiency. nih.gov

Pyridyloxobutylating Analogues : The metabolism of NNN and the related tobacco-specific nitrosamine NNK leads to the formation of bulky pyridyloxobutyl (POB) DNA adducts. nih.govnih.gov NNN specifically pyridyloxobutylates DNA in its target tissues. nih.gov

For this compound, α-hydroxylation of the methyl group would be expected to produce methyl DNA adducts, such as N7-MeG and O6-MeG, similar to NDMA. The metabolic fate of the 3-hydroxypropyl group is less certain. If it were to undergo activation, it could potentially lead to the formation of 3-hydroxypropyl-DNA adducts, though this pathway is speculative without direct experimental evidence. The comparison with NDELA suggests that the presence of a hydroxyl group can lead to unique adduct profiles. acs.org

Table 3: Major DNA Adducts Formed by Structural Analogues
CompoundMajor DNA Adducts
NDMAN7-methylguanine (N7-MeG), O6-methylguanine (O6-MeG), N3-methyladenine (N3-MeA) mdpi.comtandfonline.com
NMEAMethyl and Ethyl adducts (e.g., O²-ethylthymidine, O⁴-ethylthymidine) nih.gov
NDELAO6-2-hydroxyethyldeoxyguanosine (OHEdG), Glyoxal-deoxyguanosine (gdG) acs.org
NNNPyridyloxobutyl (POB) adducts (e.g., O6-pobG) nih.govnih.gov
NNKMethyl adducts and Pyridyloxobutyl (POB) adducts nih.govmdpi.com

Application of Read-Across Principles in Mechanistic Elucidation

Read-across is a toxicological assessment tool used to predict the properties of a data-poor substance by using data from one or more structurally similar, data-rich compounds. instem.com This approach is particularly valuable for N-nitrosamines, where structure-activity relationships (SARs) can provide strong inferences about metabolic activation and carcinogenic potential. researchgate.netnih.gov

The fundamental principle for nitrosamine carcinogenicity is that compounds capable of metabolic α-hydroxylation are typically carcinogenic. The structure of this compound, specifically the presence of α-hydrogens on the methyl group, strongly suggests it requires and can undergo this metabolic activation.

The read-across approach for this compound involves several lines of reasoning:

Activation of the Methyl Group : Based on the analogue NDMA, the methyl group is expected to be a primary site of α-hydroxylation, leading to the formation of a methyldiazonium ion and subsequent DNA methylation. This establishes a clear mechanism for genotoxicity.

Potency Considerations : The Carcinogenic Potency Categorization Approach (CPCA) for nitrosamines often relies on structural features to predict potency. The presence of an unsubstituted α-methyl group, as in this compound, is a structural alert for carcinogenicity. The read-across to analogues like NDMA and NMEA would support its classification as a compound of concern, while comparison to NDELA suggests that the hydroxyl group might affect its carcinogenic potency. instem.com

By integrating data on metabolism and DNA adduction from these structural analogues, the read-across approach allows for a scientifically robust mechanistic elucidation for this compound, predicting that it is a genotoxic compound activated via α-hydroxylation to produce DNA-methylating species.

Future Directions and Identified Research Gaps

Exploration of Undiscovered Metabolic Branches and Minor Pathways

Key Research Gaps and Future Directions:

Identification of Novel Metabolites: While major metabolites are known, comprehensive metabolic profiling using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy could uncover previously uncharacterized minor metabolites. For instance, analogous to the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN), there is a potential for the formation of nitrosamide metabolites from NMPOL through processive oxidation by cytochrome P450 enzymes. acs.orgnih.gov The identification of such metabolites would be crucial as they may possess unique biological activities and contribute to the genotoxic profile of NMPOL.

Role of Glucuronidation and other Conjugation Pathways: Glucuronidation is a significant detoxification pathway for the related compound 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). oup.commdpi.com The extent and stereoselectivity of NMPOL glucuronidation, as well as other conjugation reactions (e.g., sulfation), need to be thoroughly investigated. oup.com Understanding these pathways is critical for assessing the balance between metabolic activation and detoxification.

Pyridine (B92270) N-oxidation: Pyridine N-oxidation is another metabolic route for NNK and NNAL, generally considered a detoxification pathway. oup.commdpi.com The efficiency of this pathway for NMPOL and its impact on reducing the formation of carcinogenic metabolites warrant further investigation.

Computational Metabolic Prediction: The use of computational approaches, including machine learning models trained on quantum-mechanically-derived molecular surface properties, can predict potential sites of metabolism by cytochrome P450 isoforms. chemrxiv.org Applying these models to NMPOL could guide experimental studies toward the discovery of novel metabolic pathways.

A deeper understanding of the complete metabolic network of NMPOL will provide a more accurate assessment of its carcinogenic potential and may reveal new biomarkers of exposure and susceptibility.

Comprehensive Mapping of Intracellular Molecular Interactions

Beyond its direct interaction with DNA, the metabolites of NMPOL likely engage in a complex network of interactions with other intracellular macromolecules, which can modulate cellular signaling pathways and contribute to the carcinogenic process. A comprehensive map of these interactions is currently lacking.

Key Research Gaps and Future Directions:

Protein Adduct Formation: Metabolically activated NMPOL can form adducts with proteins, potentially altering their function. For example, metabolites of the related nitrosamine (B1359907) NNK are known to form adducts with hemoglobin. nih.govnih.gov Future research should focus on identifying the protein targets of reactive NMPOL metabolites using advanced proteomic techniques. The identification of specific protein adducts could serve as valuable biomarkers of exposure and effect.

Interaction with Cellular Signaling Pathways: The binding of NMPOL or its metabolites to cellular receptors and signaling proteins could lead to the aberrant activation or inhibition of pathways that regulate cell growth, proliferation, and apoptosis. For instance, NNK has been shown to interact with signaling pathways such as PI3K and MAPK. nih.gov Investigating the potential for NMPOL to modulate similar pathways is a critical area for future research.

Lipid and Other Macromolecule Interactions: The electrophilic intermediates of NMPOL metabolism may also react with other cellular components like lipids and ribonucleic acid (RNA). mdpi.com The extent and functional consequences of these interactions are largely unknown and represent a significant research gap.

Development of Affinity-Based Probes: The synthesis of NMPOL analogues with affinity tags could facilitate the identification of its binding partners within the cell. These probes, in conjunction with modern chemical biology techniques, would be powerful tools for mapping the NMPOL interactome. nih.govnih.gov

Elucidating the full spectrum of intracellular molecular interactions of NMPOL will provide a more holistic view of its mechanisms of action beyond direct DNA damage.

Advancements in Novel Deoxyribonucleic Acid Adduct Detection and Characterization Technologies

DNA adducts formed from the metabolic activation of NMPOL are considered to be the critical initiating events in its carcinogenic activity. While methods exist for the detection of certain DNA adducts, there is a continuous need for more sensitive, specific, and comprehensive analytical technologies.

Key Research Gaps and Future Directions:

Ultrasensitive Quantification Methods: The development of analytical methods with extremely low limits of detection is crucial for accurately quantifying NMPOL-DNA adducts in biological samples, particularly in humans where adduct levels may be very low. Nanoflow liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry (nLC-nESI-MS/MS) represents a promising approach for achieving high sensitivity. escholarship.org Further advancements in mass spectrometry, such as accelerator mass spectrometry (AMS), could enable the detection of adducts at levels approaching one adduct in 10^12 nucleotides. berkeley.edu

Comprehensive Adductome Profiling: Current methods often target specific, known adducts. The development of untargeted "adductomics" approaches using high-resolution mass spectrometry would allow for the simultaneous detection and identification of a wide range of NMPOL-derived DNA adducts, including those that are currently unknown. grantome.com This would provide a more complete picture of the DNA damage landscape induced by NMPOL.

Structural Elucidation of Novel Adducts: In addition to pyridyloxobutylation and pyridylhydroxybutylation of DNA bases, NMPOL metabolites can also form adducts with the DNA phosphate (B84403) backbone. nih.govscispace.com Furthermore, the potential for the formation of novel adducts from undiscovered metabolic pathways exists. Advanced analytical techniques, including a combination of mass spectrometry and NMR, are needed for the unambiguous structural characterization of these novel adducts. nih.gov

High-Throughput Analytical Platforms: To facilitate large-scale molecular epidemiology studies, there is a need for the development of high-throughput methods for the analysis of NMPOL-DNA adducts. This would involve streamlining sample preparation and utilizing rapid and robust analytical platforms.

Improving our ability to detect and characterize the full spectrum of NMPOL-DNA adducts will enhance our understanding of their role in mutagenesis and carcinogenesis and will provide better biomarkers for risk assessment.

Analytical TechniqueKey AdvantageLimit of DetectionReference
32P-PostlabelingHigh sensitivity, requires small DNA amounts1 adduct in 10^10 bases researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Provides structural informationVaries with adduct berkeley.edunih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High specificity and quantitative accuracyAdduct-dependent, can reach fmol levels escholarship.orgnih.gov
Nanoflow LC-nESI-MS/MSEnhanced sensitivity for small sample volumesSub-fmol levels escholarship.org
Accelerator Mass Spectrometry (AMS)Extremely high sensitivity for radiolabeled compounds1 adduct in 10^12 to 10^15 bases berkeley.edu

Development of Mechanistic Probes for Targeted Investigations

To dissect the precise molecular mechanisms by which NMPOL and its metabolites exert their effects, there is a need for the development of specialized chemical tools, or mechanistic probes. These probes can be designed to investigate specific aspects of NMPOL's biology, such as its metabolic activation, its interaction with specific cellular targets, and its role in inducing specific types of DNA damage.

Key Research Gaps and Future Directions:

Site-Specifically Modified Oligonucleotides: The synthesis of oligonucleotides containing a single, structurally defined NMPOL-derived DNA adduct at a specific position is essential for studying the mutagenic consequences of these lesions. These site-specifically modified oligonucleotides can be used in studies of DNA replication and repair to determine how cellular machinery processes these adducts.

Activity-Based Protein Profiling (ABPP) Probes: The development of NMPOL-based probes for ABPP could identify the specific cytochrome P450 enzymes and other proteins that interact with and metabolize NMPOL. These probes typically contain a reactive group that covalently binds to the active site of the target enzyme, allowing for its identification and characterization.

Fluorescent and Photoaffinity Probes: The synthesis of NMPOL analogues incorporating fluorescent tags or photoactivatable cross-linking groups would enable the visualization of the subcellular localization of NMPOL and the identification of its binding partners in living cells.

Isotopically Labeled Standards: The synthesis of stable isotope-labeled analogues of NMPOL and its key metabolites and DNA adducts is crucial for the development of accurate and precise quantitative analytical methods using mass spectrometry. These labeled compounds serve as ideal internal standards, correcting for variations in sample processing and instrument response.

The development and application of these mechanistic probes will provide invaluable tools for targeted investigations into the molecular toxicology of NMPOL, ultimately leading to a more refined understanding of its carcinogenic mechanisms.

Q & A

Basic Research Questions

Q. What validated methods are recommended for determining vapor pressure and thermodynamic properties of 3-(Methylnitrosoamino)-1-propanol?

  • Methodology : Use transpiration methods (e.g., dynamic gas saturation) for vapor pressure measurements, as static methods may introduce errors due to decomposition or impurities. For thermodynamic properties (e.g., enthalpy of fusion, boiling point), consult the NIST Chemistry WebBook for standardized data derived from ebulliometry and phase-change studies .
  • Data Sources : Cross-reference results with SciFinder’s boiling point compilations, but verify accuracy against peer-reviewed studies due to potential inconsistencies in distillation-derived data .

Q. How can researchers ensure reliable synthesis and purity assessment of this compound?

  • Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection for purity validation, as described for structurally similar nitrosamines. Use deuterated solvents in NMR to confirm molecular structure and detect trace impurities .
  • Storage : Store synthesized compounds at -20°C in amber vials to minimize degradation, as recommended for nitroso derivatives .

Advanced Research Questions

Q. How can contradictions in vapor pressure data for this compound be resolved?

  • Methodology : Conduct comparative studies using transpiration, ebulliometry, and static methods under inert atmospheres to isolate decomposition effects. Analyze discrepancies via statistical tools (e.g., Bland-Altman plots) to identify systematic biases. Reference historical data from conflicting studies (e.g., ebulliometric vs. static method results) to contextualize outliers .
  • Case Study : For 3-(dimethylamino)-1-propanol, transpiration results aligned with ebulliometric data despite temperature range differences, suggesting method robustness over static approaches .

Q. What experimental designs are optimal for evaluating the carcinogenic potential of this compound?

  • Methodology : Use chronic rodent bioassays with oral administration at doses near the TDLo (3630 mg/kg over 2.3 years) to assess tumorigenicity. Include histopathological analysis of target organs (e.g., liver, bladder) and compare results with structurally similar nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridinyl)-1-butanone) .
  • Analytical Support : Employ LC-MS/MS to quantify DNA adducts (e.g., O⁶-methylguanine) as biomarkers of genotoxicity .

Q. How does the cholinergic activity of this compound influence its neurotoxicological profile?

  • Methodology : Conduct pharmacokinetic studies in rodent models to measure brain penetration using intraperitoneal administration (e.g., 5 mg/kg). Monitor plasma clearance (expected ~1.6–2.0 L/hour/kg) and half-life (t₁/₂ ~3–6 minutes) via LC-MS. Assess muscarinic receptor binding via competitive radioligand assays .
  • Advanced Techniques : Use microdialysis to measure real-time neurotransmitter release (e.g., acetylcholine) in specific brain regions .

Key Notes

  • Abbreviations : Full chemical names retained (e.g., no acronyms like MHP).
  • Advanced Focus : Emphasized mechanistic toxicology, analytical validation, and data reconciliation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylnitrosoamino)-1-propanol
Reactant of Route 2
3-(Methylnitrosoamino)-1-propanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.